1-(Trifluoromethyl)cyclobutan-1-amine
Overview
Description
1-(Trifluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H8F3N. It features a cyclobutane ring substituted with a trifluoromethyl group and an amine group.
Mechanism of Action
Target of Action
The primary targets of 1-(Trifluoromethyl)cyclobutan-1-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound contains a cyclobutane ring structure with a trifluoromethyl group (cf3) and an amine group (nh2) attached. These functional groups could potentially interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Pharmacokinetics
The compound’s molecular weight (13911900) and its physical properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be better understood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .
Preparation Methods
The synthesis of 1-(Trifluoromethyl)cyclobutan-1-amine can be achieved through several routes. One notable method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . Another approach includes the deoxofluorination or TMAF-mediated nucleophilic substitution in bifunctional cyclobutanes . These methods offer good functional group tolerance and are suitable for multigram preparation.
Chemical Reactions Analysis
1-(Trifluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
1-(Trifluoromethyl)cyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a valuable building block for designing new pharmaceuticals.
Materials Science: The compound’s properties are explored for developing new materials with specific characteristics.
Biological Studies: It is used in studying the effects of trifluoromethyl groups on biological systems.
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclobutan-1-amine can be compared with other trifluoromethyl-substituted cyclobutanes, such as:
- 1-Amino-3-(trifluoromethyl)cyclobutanecarboxylic acid
- 1-Amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acid These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the trifluoromethyl group in this compound imparts unique reactivity and stability compared to its analogues .
Properties
IUPAC Name |
1-(trifluoromethyl)cyclobutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4(9)2-1-3-4/h1-3,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHQDFQKVUGCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679139 | |
Record name | 1-(Trifluoromethyl)cyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113053-52-3 | |
Record name | 1-(Trifluoromethyl)cyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.